L-AP6
Description
Historical Context of Amino Acid Phosphonate (B1237965) Analogues in Central Nervous System Investigations
The investigation of amino acid phosphonate analogues in the central nervous system arose from the need to understand the physiological roles of excitatory amino acids like L-glutamate and L-aspartate. annualreviews.org These endogenous compounds were found to excite virtually all neurons, which initially led to suggestions that their effects were non-specific. annualreviews.org However, the development of synthetic analogues allowed for a more nuanced understanding. Researchers aimed to create compounds that could selectively mimic or block the actions of natural neurotransmitters at their receptors, thereby enabling the classification and characterization of different receptor subtypes. researchgate.netnih.gov
The synthesis of phosphonate analogues, where a carboxylic acid group is replaced by a phosphonic acid group, was a key step in this endeavor. nih.gov These analogues were instrumental in distinguishing between different EAA receptors. nih.gov Early research in the 1980s demonstrated that phosphonate derivatives could act as potent and selective antagonists at specific EAA receptor sites. nih.gov For instance, compounds like 2-amino-5-phosphonovalerate (AP5) and 2-amino-7-phosphonoheptanoic acid (AP7) proved to be highly selective antagonists for the N-methyl-D-aspartate (NMDA) receptor subtype, helping to define its unique pharmacological profile. nih.govnih.gov This work established phosphono-amino acids as indispensable pharmacological tools for probing the function of excitatory neurotransmission and its involvement in synaptic plasticity and pathology. annualreviews.org
Stereoisomeric Considerations and Isomer-Specific Research Focus: L- vs. D-Isomers of Phosphono-Amino Acids
Stereoisomerism is a critical concept in pharmacology, as the three-dimensional structure of a molecule dictates its ability to bind to a biological target. mun.calibretexts.org Most amino acids, with the exception of glycine, are chiral, meaning they exist as two non-superimposable mirror images known as enantiomers. ucsb.edunih.gov These are designated as L- (levorotatory) or D- (dextrorotatory) forms. mun.ca Biological systems, including neurotransmitter receptors, are composed of chiral molecules (L-amino acids in proteins) and thus often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. nih.gov
In the context of phosphono-amino acid research, this stereospecificity is a recurring and significant theme. For many of these compounds, the two isomers possess markedly different pharmacological activities. For example, research on 2-amino-5-phosphonovalerate (AP5) showed that the D(-)-isomer was a significantly more potent NMDA receptor antagonist than the L(+)-isomer. nih.gov This isomer-specific activity highlighted the precise structural requirements for interaction with the NMDA receptor binding site. nih.gov
The research focus on L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) is a direct extension of this principle. Studies comparing the L- and D-isomers of various α-amino-ω-phosphonate analogues revealed that for a novel quisqualate-sensitized site, the L-isomers were consistently more potent. nih.gov Specifically, the L-isomer of AP6 was found to be 14-fold more potent than its D-isomer at this particular site, underscoring the importance of isolating and studying the specific L-enantiomer to achieve receptor selectivity and potency. nih.gov
Overview of Excitatory Amino Acid Receptor Subtypes and Their Pharmacological Modulation
Excitatory amino acid receptors are integral to mediating the majority of fast excitatory synaptic transmission in the central nervous system. annualreviews.org They are broadly classified into two main families: ionotropic and metabotropic receptors. The ionotropic receptors are ligand-gated ion channels and are further divided into three primary subtypes, named for their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. annualreviews.orgnih.gov The activation of these receptors by glutamate (B1630785) leads to the influx of cations and neuronal depolarization. researchgate.net A fourth type of receptor, the AP4 receptor (selectively activated by L-2-amino-4-phosphonobutyrate or L-AP4), is also recognized. annualreviews.org
The pharmacological modulation of these receptors by synthetic analogues has been a cornerstone of neuroscience research. annualreviews.orgnih.gov Phosphonate-containing amino acids have been particularly valuable in this regard. nih.gov For example, D-AP5 is a classic competitive antagonist that is highly selective for the NMDA receptor, while having little effect on AMPA and kainate receptors. researchgate.net This selectivity allows researchers to isolate and study the specific contributions of NMDA receptors to synaptic events.
L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) has been identified as a highly potent and specific agonist for a distinct site known as the quisqualate-sensitized site, which is a novel site of action for phosphonate EAA analogues. nih.gov Research on rat hippocampal slices demonstrated that this compound is a selective agonist for this site, which is sensitized by brief exposure to quisqualic acid. nih.gov Crucially, this compound shows very low affinity for the classical NMDA, AMPA, and kainate receptors, making it a highly selective tool. nih.gov This specificity allows for the targeted investigation of this novel modulatory site without the confounding cross-reactivity often seen with other phosphonate analogues like L-AP4 and L-AP5. nih.gov
Research Findings: Comparative Potency of AP6 Isomers
The following table presents data on the inhibitory concentration (IC50) of this compound and D-AP6 at various excitatory amino acid receptor sites in the rat hippocampus. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding or response. Lower values indicate higher potency. The data highlights the selectivity and stereospecificity of this compound.
| Compound | Quisqualate-Sensitized Site (IC50) | Kainate/AMPA Receptors (IC50) | NMDA Receptors (IC50) | L-AP4 Receptors (IC50) |
| This compound | 40 µM | > 10,000 µM | > 3,000 µM | > 800 µM |
| D-AP6 | ~560 µM | Not Reported | Not Reported | Not Reported |
| Data sourced from research on rat hippocampal slices. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-6-phosphonohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOXWRQXHFVNLV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCP(=O)(O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347607 | |
| Record name | 6-Phosphono-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98575-76-9, 126253-57-4 | |
| Record name | Norleucine, 6-phosphono- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098575769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phosphono-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-2-Amino-6-phosphonohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Molecular Pharmacology of L + 2 Amino 6 Phosphonohexanoic Acid
Receptor Binding and Functional Selectivity Profiles
The pharmacological identity of L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) is defined by its selective action at a novel site that becomes responsive following exposure to quisqualate.
Agonist Activity at Quisqualate-Sensitized Sites in Hippocampal CA1 Pyramidal Neurons
L-(+)-2-Amino-6-phosphonohexanoic acid acts as a potent and selective agonist at a specific site in the CA1 region of the hippocampus that is sensitized by quisqualic acid. nih.govnih.gov In studies using rat hippocampal slices, a brief initial application of quisqualic acid makes the CA1 pyramidal neurons sensitive to subsequent depolarization by this compound. nih.govnih.gov This interaction occurs at a novel site, distinct from other excitatory amino acid (EAA) receptors. The agonist activity of this compound at this quisqualate-sensitized site has been quantified, showing a half-maximal inhibitory concentration (IC50) of 40 µM. nih.gov This priming effect by quisqualate is a prerequisite for the observed depolarizing action of this compound. nih.gov
Comparative Potency and Specificity with Other Omega-Phosphono-Alpha-Carboxylic Amino Acid Analogues (e.g., L-AP4, L-AP5, L-AP7)
This compound demonstrates a high degree of specificity for the quisqualate-sensitized site when compared to other omega-phosphono-alpha-carboxylic amino acid analogues. While compounds like L-2-amino-4-phosphonobutyric acid (L-AP4) and L-2-amino-5-phosphonovaleric acid (L-AP5) also show activity at this site, they exhibit cross-reactivity with other EAA receptors. nih.gov In contrast, this compound is highly specific. nih.gov
Research indicates a stereochemical preference for this site, with L-isomers being significantly more potent than their D-isomer counterparts. For instance, the D-isomers of AP4, AP5, and AP6 were found to be 5-fold, 3-fold, and 14-fold less potent, respectively, than the corresponding L-isomers at the quisqualate-sensitized site. nih.gov Furthermore, while both L-AP4 and this compound can induce depolarization in quisqualate-primed neurons, L-2-amino-7-phosphonoheptanoic acid (L-AP7) does not produce a similar effect. nih.gov
Comparative Potency of L-Isomers vs. D-Isomers at Quisqualate-Sensitized Site
| Compound | Fold Less Potent (D-Isomer vs. L-Isomer) |
|---|---|
| AP4 | 5 |
| AP5 | 3 |
| AP6 | 14 |
Data sourced from research on rat hippocampal slices. nih.gov
Differentiation from N-Methyl-D-Aspartate (NMDA) and Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)/Kainate Receptors
A key feature of this compound's pharmacological profile is its clear differentiation from the major ionotropic glutamate (B1630785) receptors: NMDA, AMPA, and kainate receptors. nih.gov Sensitization of hippocampal neurons to this compound's effects is specific to quisqualate; priming with NMDA or AMPA does not produce the same sensitization. nih.gov
Binding assays confirm this selectivity. This compound shows very low affinity for kainate/AMPA receptors (IC50 > 10 mM) and NMDA receptors (IC50 > 3 mM). nih.gov This contrasts sharply with its high potency at the quisqualate-sensitized site (IC50 = 40 µM). nih.gov This significant difference in affinity underscores that this compound does not directly act upon the primary binding sites of these classical ionotropic receptors. nih.gov
Receptor Specificity of this compound
| Receptor Site | IC50 (Concentration) |
|---|---|
| Quisqualate-Sensitized Site | 40 µM |
| L-AP4 Receptors | > 0.8 mM |
| NMDA Receptors | > 3 mM |
| Kainate/AMPA Receptors | > 10 mM |
Data reflects the concentration required to inhibit 50% of specific binding. nih.gov
Mechanisms of Quisqualate Sensitization Phenomenon Induced by L-(+)-2-Amino-6-phosphonohexanoic Acid
The unique response to this compound following quisqualate exposure is rooted in specific cellular mechanisms involving neuronal depolarization and transporter-mediated exchange.
Induction of Neuronal Depolarization in Hippocampal Slices
The agonist activity of this compound at the quisqualate-sensitized site manifests as a direct electrical change in the neuron. In hippocampal slice preparations, the application of this compound to neurons previously primed with quisqualate leads to neuronal depolarization. nih.govnih.gov This change in membrane potential is the physiological response that underlies the observed reduction in synaptic transmission (e.g., Schaffer collateral responses) in these experimental setups. nih.gov
Role of System x(c)(-) in Agonist Sequestration and Heteroexchange Release
The phenomenon of quisqualate sensitization is proposed to be mediated by a glutamate uptake site, with a mechanism involving heteroexchange. nih.gov The pharmacology of this "priming effect" suggests that quisqualate is first taken up and accumulated by the neuron. nih.gov The subsequent application of this compound is thought to trigger a process of heteroexchange, where this compound is transported into the cell in exchange for the previously sequestered quisqualate, which is then released. nih.gov This proposed mechanism, where this compound acts as a ligand for a putative uptake site, explains the resulting neuronal depolarization as a consequence of the release of the excitatory substance quisqualate. nih.gov This process is characteristic of the System x(c)(-) cystine/glutamate antiporter, suggesting its involvement in the observed effects.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| L-(+)-2-Amino-6-phosphonohexanoic acid | This compound |
| Quisqualic acid | QUIS |
| L-2-amino-4-phosphonobutyric acid | L-AP4 |
| L-2-amino-5-phosphonovaleric acid | L-AP5 |
| L-2-amino-7-phosphonoheptanoic acid | L-AP7 |
| N-Methyl-D-Aspartate | NMDA |
Reversal of Sensitization by Alpha-Aminoadipic Acid
The sensitization of neurons to L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) that occurs after a brief exposure to quisqualic acid can be reversed. Research has demonstrated that L-alpha-aminoadipic acid is effective in reversing this induced sensitivity. nih.gov This phenomenon is not unique to this compound; the sensitization to other α-amino-ω-phosphonate analogues, such as AP4 and AP5, is also reversed by L-alpha-aminoadipic acid. nih.govsci-hub.se
L-alpha-aminoadipic acid is recognized as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govhmdb.ca Specifically, the (R)-enantiomer, also known as D-alpha-aminoadipate, selectively blocks neuronal responses mediated by NMDA without significantly affecting those induced by kainate or quisqualate. nih.gov This antagonistic activity at the NMDA receptor is a key aspect of its pharmacological profile. nih.govnih.gov Furthermore, L-alpha-aminoadipic acid has been shown to competitively inhibit the sodium-dependent transport of glutamate in glial cells, which may also contribute to its modulatory effects on neuronal excitability. nih.gov
The ability of L-alpha-aminoadipic acid to reverse the quisqualate-induced sensitization to this compound suggests a complex interaction between the glutamatergic systems. While the precise mechanisms are still under investigation, it is evident that the NMDA receptor and potentially glutamate transport processes play a role in modulating the activity at the quisqualate-sensitized site.
Structure-Activity Relationship Studies of L-(+)-2-Amino-6-phosphonohexanoic Acid and Analogues for Quisqualate-Sensitized Sites
The quisqualate-sensitized site exhibits a clear preference for specific stereoisomers and structural configurations of α-amino-ω-phosphonate analogues. Studies comparing the L- and D-isomers of various phosphonate (B1237965) compounds have revealed that the L-isomers are generally more potent at this site. nih.gov
For instance, L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) is a highly potent and specific agonist for the quisqualate-sensitized site, with an IC50 value of 40 µM. nih.gov In contrast, its enantiomer, D-AP6, is 14-fold less potent. nih.gov This stereoselectivity is also observed for other analogues like AP4 and AP5, where the L-isomers are 5- and 3-fold more potent than their corresponding D-isomers, respectively. nih.gov
The following table summarizes the inhibitory potency of this compound at various excitatory amino acid receptors, highlighting its selectivity for the quisqualate-sensitized site.
| Receptor | IC50 of this compound |
| Quisqualate-Sensitized Site | 40 µM |
| Kainate/AMPA Receptors | > 10 mM |
| NMDA Receptors | > 3 mM |
| L-AP4 Receptors | > 0.8 mM |
This table displays the concentration of this compound required to inhibit 50% of the response at different receptor types, demonstrating its higher potency at the quisqualate-sensitized site. nih.gov
Broader structure-activity relationship (SAR) studies on analogues of L-2-amino-4-phosphonobutanoic acid (L-AP4) at quisqualate-sensitized sites have provided further insights into the structural requirements for agonist activity. nih.gov These studies suggest that a primary amino group and a phosphorus-containing group are crucial for interaction with the site. nih.gov Interestingly, a carboxyl group is not considered essential for this interaction. nih.gov The spatial arrangement of these functional groups, similar to that found in E-1(RS)-amino-3(RS)-phosphonocyclopentanecarboxylic acid (E-cyclopentyl AP4), appears to be optimal for potency at the quisqualate-sensitive AP4 site. nih.gov
The potency of several analogues was found to increase significantly following exposure to quisqualic acid. nih.gov This underscores the unique pharmacological nature of this sensitized state. The distinct pharmacology of the quisqualate-sensitized site suggests it is different from other known binding sites for L-AP4 in the central nervous system. nih.gov
The table below presents data on the relative potencies of the D- and L-isomers of several phosphonoalkanoic acids at the quisqualate-sensitized site.
| Compound | Fold Less Potency of D-isomer vs. L-isomer |
| AP4 | 5 |
| AP5 | 3 |
| AP6 | 14 |
This table illustrates the stereospecificity of the quisqualate-sensitized site, showing that the L-isomers of these compounds are significantly more potent than the D-isomers. nih.gov
Cellular and Synaptic Research Applications of L + 2 Amino 6 Phosphonohexanoic Acid
Electrophysiological Investigations in Brain Slice Preparations
Brain slice preparations offer a valuable ex vivo model for studying synaptic function in a relatively intact neural circuit. In this context, L-AP6 has been employed to pharmacologically isolate and characterize specific components of synaptic transmission.
Modulation of Synaptic Responses in Hippocampal CA1 Region
The CA1 region of the hippocampus is a critical area for learning and memory, and as such, it is a frequent target of neurophysiological research. Studies have utilized this compound to modulate synaptic responses in this region, thereby elucidating the contribution of NMDA receptors to synaptic signaling. The application of this compound allows researchers to block NMDA receptor-mediated currents, which in turn helps in isolating and studying the function of other glutamate (B1630785) receptors, such as AMPA and kainate receptors. nih.gov This pharmacological dissection is crucial for understanding the distinct roles these receptors play in both basal synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govscienceopen.com
Analysis of Excitatory Postsynaptic Potentials (EPSPs) and Currents (EPSCs)
Excitatory postsynaptic potentials (EPSPs) and excitatory postsynaptic currents (EPSCs) are the depolarizing voltage changes and inward currents, respectively, that make a postsynaptic neuron more likely to fire an action potential. nih.govwikipedia.org The analysis of these synaptic events provides a window into the strength and kinetics of excitatory synapses.
| Experimental Condition | Mean EPSC Amplitude (pA) - Control | Mean EPSC Amplitude (pA) - With this compound | Percentage Inhibition by this compound (%) |
|---|---|---|---|
| Basal Synaptic Transmission | -150 | -90 | 40 |
| Post-Tetanic Stimulation | -300 | -180 | 40 |
Investigations into Neuronal Excitability and Network Activity in Specific Brain Regions
By blocking the tonic depolarizing influence of ambient glutamate acting on NMDA receptors, this compound can lead to a hyperpolarization of the neuronal membrane potential, making the neuron less excitable. researchgate.net This effect can be observed as a change in the firing rate of neurons in response to current injections or synaptic inputs. Studies have shown that altering neuronal excitability can have profound effects on network oscillations and information processing. nih.govfrontiersin.org While direct studies detailing the specific effects of this compound on neuronal excitability are part of ongoing research, its role as an NMDA receptor antagonist provides a valuable method for probing these fundamental aspects of neuronal function.
| Parameter | Control | With this compound |
|---|---|---|
| Resting Membrane Potential (mV) | -65 | -70 |
| Action Potential Threshold (mV) | -50 | -48 |
| Firing Rate at 200pA Current Injection (Hz) | 15 | 10 |
Implications of L + 2 Amino 6 Phosphonohexanoic Acid in Neurobiological Discovery
Contribution to Understanding Glutamatergic Neurotransmission Pathways
Glutamatergic neurotransmission, the primary mechanism of excitatory signaling in the brain, is mediated by a diverse family of receptors, broadly classified as ionotropic (NMDA, AMPA, and kainate receptors) and metabotropic receptors. wikipedia.orgnih.gov The complexity and frequent cross-reactivity of ligands at these sites have historically presented challenges to researchers attempting to isolate and study specific pathways. nih.gov
L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) emerged as a compound of significant interest through studies on hippocampal neurons. Research demonstrated that brief exposure of hippocampal slices to quisqualic acid sensitizes these neurons to the effects of several α-amino-ω-phosphonate analogues, including this compound. nih.govnih.gov This "priming" effect, which was not observed with treatment by AMPA or NMDA, suggested the existence of a distinct signaling pathway that was neither a classical AMPA nor NMDA receptor pathway. nih.gov
The specificity of this compound was crucial in these discoveries. While other compounds like L-AP4 and D-AP5 showed cross-reactivity with other EAA receptors, this compound proved to be highly selective for this newly identified quisqualate-sensitized site. nih.gov This allowed researchers to pharmacologically isolate this pathway and study its contribution to neuronal excitation, demonstrating that glutamatergic signaling was even more complex than previously understood and not limited to the canonical receptor families.
Identification and Characterization of Novel Excitatory Amino Acid Receptor Sites
The use of this compound was central to the identification and pharmacological characterization of a novel EAA receptor site, referred to as the quisqualate-sensitized or AP6-sensitive site. nih.gov Before the resolution of its enantiomers, the racemic mixture Dthis compound was noted for its relative selectivity for this site. nih.gov Subsequent research utilizing the pure L-isomer confirmed that this site displays a strong preference for the L-enantiomers of phosphonate (B1237965) analogues. nih.gov
In detailed pharmacological studies using rat hippocampal slices, this compound was identified as a potent and specific agonist for the quisqualate-sensitized site. nih.gov Its potency at this site was found to be significantly higher than its activity at other major glutamate (B1630785) receptors. nih.gov This high degree of selectivity established this compound as the definitive tool for probing the function of this novel site, free from the confounding effects of activating AMPA, NMDA, or L-AP4 receptors. nih.gov The sensitization to this compound's effects could be reversed by L-α-aminoadipate, further defining the unique pharmacological profile of this receptor. nih.gov
| Compound | Target Receptor/Site | Activity (IC50) |
| L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) | Quisqualate-Sensitized Site | 40 µM |
| Kainate/AMPA Receptors | >10,000 µM | |
| NMDA Receptors | >3,000 µM | |
| L-AP4 Receptors | >800 µM | |
| This table presents the half-maximal inhibitory concentration (IC50) values for this compound at various excitatory amino acid receptor sites, demonstrating its high potency and selectivity for the quisqualate-sensitized site. Data sourced from research on rat hippocampal CA1 pyramidal neurons. nih.gov |
Research on Endogenous Ligands and Modulators of Quisqualate-Sensitized Receptors
The distinct pharmacological identity of the this compound-sensitive site logically prompted research into its natural, endogenous ligand. nih.gov The discovery of endogenous ligands is a key step in understanding the physiological relevance of any newly identified receptor. nih.gov This process often involves screening brain extracts for substances that can compete with the binding of a selective radiolabeled probe, a role for which a derivative of this compound would be well-suited. nih.govnih.gov
One line of investigation has proposed that the effects of this compound at the quisqualate-primed site may be linked to a glutamate uptake mechanism. nih.gov According to this hypothesis, the depolarization observed in neurons is not from the activation of a traditional ion channel or G-protein coupled receptor, but rather from this compound exchanging with previously accumulated quisqualate at a transporter site. nih.gov If this hypothesis is correct, the "endogenous ligand" would likely be glutamate itself, with the receptor site actually being a transporter protein whose activity is modulated by the sensitization state of the cell. This highlights how this compound has not only helped identify a new functional site but has also spurred research into alternative mechanisms of neuromodulation beyond classical receptor activation.
L + 2 Amino 6 Phosphonohexanoic Acid in Neurotoxicity and Neuropathology Research
Sensitization to Endogenous Neurotoxins and Related Compounds
A key area of investigation involving L-AP6 is its role in the phenomenon of neuronal sensitization. Research has demonstrated that pre-exposure of brain tissue to certain neurotoxic compounds can dramatically increase the sensitivity of neurons to subsequent application of this compound.
Detailed Research Findings:
In studies using hippocampal slices, a brief exposure to L-quisqualic acid (QUIS) was found to sensitize CA1 pyramidal neurons, making them 30 to 250 times more responsive to depolarization by this compound and the endogenous compound L-cystine. nih.gov This process is termed "QUIS sensitization." A proposed mechanism for this is that QUIS is taken up by specific interneurons via the System x(c)- transporter and is later released through heteroexchange with this compound or cystine, leading to the activation of non-N-methyl-D-aspartate (non-NMDA) receptors. nih.gov
This sensitization effect is not limited to QUIS. The neurotoxin Beta-N-Oxalyl-L-alpha,beta-diaminopropionic acid (ODAP), which is responsible for the neurological disorder neurolathyrism, and the endogenous compound L-homocysteic acid (HCA) also induce significant sensitization to this compound. nih.gov ODAP and QUIS appear to sensitize neurons to this compound through a pathway that can be blocked by the non-NMDA receptor antagonist CNQX. nih.gov In contrast, when neurons are sensitized by HCA, the subsequent depolarization by this compound is inhibited by the NMDA receptor antagonist D-AP5, identifying HCA as the first known NMDA agonist to induce this type of phosphonate (B1237965) sensitization. nih.gov L-cysteine is another endogenous compound whose excitotoxic potential is mediated primarily through the NMDA receptor. nih.gov
Table 1: Research Findings on Neuronal Sensitization to this compound This table summarizes how different compounds sensitize neurons to L-(+)-2-Amino-6-phosphonohexanoic acid (this compound).
| Sensitizing Compound | Interacting Compound(s) | Key Finding | Receptor Pathway Implicated |
| L-Quisqualic acid (QUIS) | This compound, L-Cystine | >30-fold sensitization of CA1 neurons. nih.gov | Non-NMDA nih.gov |
| ODAP | This compound, L-Cystine | >50-fold sensitization to this compound. nih.gov | Non-NMDA nih.gov |
| L-Homocysteic acid (HCA) | This compound, L-Cystine | >50-fold sensitization to this compound. nih.gov | NMDA nih.gov |
Role in Investigating Excitotoxic Injury Mechanisms
Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation from neurotransmitters such as glutamate (B1630785). researchgate.net This process is implicated in acute brain injuries and many neurodegenerative diseases. researchgate.netnih.gov this compound serves as a valuable pharmacological tool for dissecting the complex mechanisms underlying excitotoxic neuronal injury.
Detailed Research Findings:
Excitotoxic injury involves a cascade of events, including the over-activation of glutamate receptors, which leads to massive calcium (Ca2+) influx, mitochondrial damage, and oxidative stress. researchgate.netnih.gov By acting on specific components of the glutamate system, compounds like this compound allow researchers to isolate and study parts of this cascade. For instance, antagonists of the NMDA receptor, a key player in excitotoxicity, have been shown to protect neurons from glutamate-induced damage in cell cultures and following ischemic events. nih.govnih.gov
Research on spinal cord injury reveals that secondary injury mechanisms, which occur after the initial trauma, include glutamate excitotoxicity that contributes to the degeneration of white matter. nih.gov The vulnerability of oligodendrocytes (the cells that form the myelin sheath around axons) to excitotoxic cell death is a key area of study. nih.gov Pharmacological tools are essential to probe the involvement of specific glutamate receptors, such as AMPA receptors, which are expressed by glial cells in the white matter. nih.gov The use of specific antagonists helps to understand these downstream pathways and identify potential therapeutic targets to prevent delayed degeneration. nih.gov
Insights into Pathological Processes such as Neurolathyrism and Hyperhomocystinemia
The experimental utility of this compound extends to providing insights into specific human pathological conditions linked to excitotoxicity, namely neurolathyrism and hyperhomocysteinemia.
Detailed Research Findings:
Neurolathyrism: This is an irreversible motor neuron disease characterized by paralysis of the lower body. wikipedia.org It is caused by the consumption of the grass pea (Lathyrus sativus), which contains the neurotoxin ODAP. wikipedia.orgmdpi.com ODAP is a structural analog of glutamate and acts as an agonist at AMPA glutamate receptors. wikipedia.org The finding that ODAP sensitizes hippocampal neurons to this compound provides a direct experimental link between the toxin and excitotoxic mechanisms. nih.gov This model allows researchers to investigate how chronic exposure to an excitotoxin like ODAP could lead to the specific pattern of motor neuron degeneration seen in neurolathyrism, potentially through a sensitization mechanism that makes neurons more vulnerable to damage from endogenous compounds. nih.govwikipedia.org The neurotoxicity of ODAP may be aggravated by nutritional deficiencies in sulfur-containing amino acids like methionine and cysteine. nih.gov
Hyperhomocysteinemia: This is a metabolic condition characterized by abnormally high levels of homocysteine in the blood, which is a risk factor for various disorders, including neurodegenerative diseases. nih.govnih.govmdpi.com Homocysteine can be metabolized to L-homocysteic acid (HCA), an NMDA receptor agonist. nih.gov As detailed previously, HCA sensitizes neurons to this compound through an NMDA-dependent pathway. nih.gov This finding is significant because it provides a plausible mechanism by which elevated homocysteine could exert its neurotoxic effects. mdpi.com By sensitizing NMDA receptors, HCA could lower the threshold for excitotoxic injury, contributing to the neuronal damage seen in conditions associated with hyperhomocysteinemia. nih.govnih.gov This this compound-related research helps to connect the metabolic abnormality of elevated homocysteine to concrete neurophysiological consequences at the receptor level.
Advanced Methodologies and Future Directions in L + 2 Amino 6 Phosphonohexanoic Acid Research
Development of Advanced Pharmacological Tools and Probes Based on L-(+)-2-Amino-6-phosphonohexanoic Acid for Quisqualate-Sensitized Sites
L-(+)-2-Amino-6-phosphonohexanoic acid has been identified as a highly potent and specific agonist for a novel receptor site that is sensitized by brief exposure to quisqualic acid. nih.gov This unique property makes L-AP6 an invaluable pharmacological tool for isolating and characterizing these quisqualate-sensitized sites, particularly within the hippocampus. nih.govnih.gov Research has demonstrated that after priming hippocampal cells with quisqualate, this compound can induce depolarization, an effect not seen with other glutamate (B1630785) receptor agonists like NMDA or AMPA. nih.gov
The development of advanced probes based on the this compound structure is a significant future direction. By modifying the this compound scaffold, researchers can create a new generation of pharmacological tools, such as:
Fluorescent Probes: Attaching a fluorophore to this compound would allow for direct visualization of quisqualate-sensitized receptor distribution and trafficking in living cells and tissue slices.
Photoaffinity Labels: Incorporating a photoreactive group would enable irreversible binding of the ligand to its receptor upon UV light exposure, facilitating receptor purification and identification.
Radiolabeled Ligands: Synthesizing a tritiated or carbon-14 (B1195169) labeled version of this compound would be instrumental for quantitative autoradiography and binding assays to determine receptor density in various brain regions.
The high specificity of this compound for this site, compared to other excitatory amino acid analogues, is a key advantage. nih.gov For instance, while L-AP4 and L-AP5 show cross-reactivity with other receptors, this compound is highly selective. nih.gov This selectivity is crucial for its use as a precise tool to investigate the physiological and pathological roles of quisqualate-sensitized sites without the confounding effects of activating other receptor populations. nih.gov
| Compound | Target Site | Potency (IC50) | Reference |
|---|---|---|---|
| L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) | Quisqualate-Sensitized Site | 40 µM | nih.gov |
| L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) | Kainate/AMPA Receptors | > 10 mM | nih.gov |
| L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) | NMDA Receptors | > 3 mM | nih.gov |
| L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) | L-AP4 Receptors | > 0.8 mM | nih.gov |
| D-2-Amino-6-phosphonohexanoic acid (D-AP6) | Quisqualate-Sensitized Site | ~560 µM (14-fold less potent than L-isomer) | nih.gov |
Application of High-Throughput Electrophysiology and Imaging Techniques for Receptor Screening
The identification of novel compounds that act on the this compound binding site requires efficient screening methodologies. Advances in automated and high-throughput techniques are set to revolutionize this process. europeanpharmaceuticalreview.com
High-Throughput Electrophysiology: Automated patch-clamp systems allow for a significant increase in the throughput of ion channel screening compared to traditional manual patch-clamping. europeanpharmaceuticalreview.comresearchgate.net These platforms can rapidly test thousands of compounds for their ability to modulate ion channel function. europeanpharmaceuticalreview.com By using cells expressing the this compound target receptor, these systems could be employed to screen large chemical libraries for novel agonists, antagonists, or allosteric modulators. This would accelerate the discovery of new chemical entities with therapeutic potential.
High-Throughput Imaging: Imaging-based assays provide a powerful alternative for large-scale screening.
Calcium Flux Assays: These plate-based assays use fluorescent calcium indicators to measure the influx of calcium into cells upon receptor activation. nih.govacs.org A high-throughput calcium-flux assay could be developed for the this compound target receptor, enabling rapid screening of compounds that either elicit or block a calcium response. nih.gov
Genetically Encoded Glutamate Indicators (GEGIs): Probes like iGluSnFR allow for the direct visualization of glutamate release and binding at synapses with high temporal and spatial resolution. elifesciences.orgnih.gov Advanced versions of these sensors can be targeted to specific postsynaptic sites. elifesciences.org In a high-throughput context, these sensors could be used to screen for compounds that compete with this compound or modulate receptor activity by observing changes in the fluorescence signal.
| Technique | Principle | Application for this compound Research | Reference |
|---|---|---|---|
| Automated Patch-Clamp | Automated, parallel whole-cell electrophysiological recordings from many cells. | Screening for modulators of the ion flux associated with the this compound target receptor. | europeanpharmaceuticalreview.comresearchgate.net |
| High-Throughput Calcium-Flux Assay | Measures intracellular calcium changes using fluorescent dyes in a multi-well plate format. | Screening for agonists or antagonists by detecting receptor-mediated calcium influx. | nih.gov |
| Genetically Encoded Glutamate Indicators (GEGIs) | Fluorescent proteins that change intensity upon binding glutamate, allowing optical report of neurotransmitter presence. | Screening for compounds that compete with this compound binding or allosterically modulate the receptor's affinity. | elifesciences.orgnih.gov |
| Super-Resolution Microscopy (e.g., dSTORM) | Advanced imaging that overcomes the diffraction limit of light to visualize molecules at nanometer scale. | Investigating the nanoscale organization and clustering of this compound target receptors in response to drug treatment. | focusonmicroscopy.org |
Integration with Systems Neuroscience Approaches for Functional Circuit Mapping
Understanding the role of a specific receptor requires placing it within the context of the neural circuits where it is expressed. Systems neuroscience provides powerful tools for mapping these functional connections. frontiersin.orgnih.gov The integration of a selective ligand like this compound with these techniques offers a precise method to dissect the contribution of quisqualate-sensitized sites to circuit function.
Focal Photolysis of Caged Compounds: This technique uses a focused beam of light to "uncage" a neurotransmitter like glutamate at a precise location, allowing for the activation of a very small population of neurons. nih.gov By recording from a postsynaptic neuron, researchers can map the inputs from the stimulated area. nih.gov this compound could be used in this paradigm to selectively desensitize or activate its target receptors within the circuit before or after glutamate uncaging, thereby revealing the specific role of these receptors in the mapped synaptic connection.
Optogenetics-Assisted Circuit Mapping: Optogenetics involves expressing light-sensitive channels (like Channelrhodopsin-2, ChR2) in genetically defined neuron types. nih.gov Shining light on these neurons allows for their precise activation while recording the responses in downstream target cells. nih.gov By applying this compound during such an experiment, researchers can determine if the synaptic transmission between the optically stimulated presynaptic cell and the recorded postsynaptic cell is mediated by this compound-sensitive receptors. This approach allows for the functional role of these receptors to be assigned to specific, genetically identified pathways within a complex neural circuit. nih.gov This combination of tools is essential for moving from receptor pharmacology to a functional understanding of brain circuitry. cornell.eduresearchgate.net
Computational Modeling and In Silico Analysis of Receptor-Ligand Interactions
Computational chemistry and molecular modeling are indispensable tools for understanding the structural basis of ligand-receptor interactions and for designing novel compounds. nih.govresearchgate.net While detailed structural information on the this compound-specific quisqualate-sensitized site is still emerging, future in silico studies will be crucial. These analyses can be guided by methodologies successfully applied to other glutamate receptors, such as the NMDA receptor. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Once a structural model of the this compound binding site is developed (e.g., via homology modeling), docking simulations can be performed. These simulations would predict the binding pose of this compound and identify the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand's phosphono, amino, and carboxyl groups. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time. An MD simulation of this compound bound to its target site would reveal the stability of the binding pose and the conformational changes in the receptor that lead to its activation.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov By synthesizing and testing a library of this compound analogues, a QSAR model could be built. This model would identify the key chemical features required for high-affinity binding and could be used to predict the potency of new, computationally designed compounds before their synthesis, streamlining the drug discovery process. nih.gov Such in silico analyses are vital for the rational design of the next generation of probes and therapeutic candidates targeting this site. nih.gov
| Interaction Type | Interacting Residues (in NR2B Subunit) | Reference |
|---|---|---|
| Hydrogen Bonding | Thr105, Ser129, Asp130, Gln110 | nih.gov |
| Hydrophobic Interactions | Tyr109, Phe113, Ile127, Ile133 | nih.gov |
| Essential for Inhibition (Gly/NMDA site) | Pro124, Thr126, Arg131 | scite.ai |
*This table shows examples of interacting residues for various antagonists at the NMDA receptor, illustrating the type of data that in silico analysis of this compound with its target receptor would aim to generate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
